molecular formula C7H14O3 B14254208 (2s)-2-Methoxy-2-methylpentanoic acid CAS No. 471257-46-2

(2s)-2-Methoxy-2-methylpentanoic acid

Cat. No.: B14254208
CAS No.: 471257-46-2
M. Wt: 146.18 g/mol
InChI Key: YVEADDJDZRMQMR-ZETCQYMHSA-N
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Description

(2S)-2-Methoxy-2-methylpentanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methoxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpentanoic acid, with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methoxy-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-Methoxy-2-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (2S)-2-Methoxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. These interactions can influence various physiological processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-methylbutanoic acid
  • 2-Methoxy-2-methylhexanoic acid
  • 2-Methoxy-2-methylpropanoic acid

Uniqueness

(2S)-2-Methoxy-2-methylpentanoic acid is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

471257-46-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2S)-2-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-4-5-7(2,10-3)6(8)9/h4-5H2,1-3H3,(H,8,9)/t7-/m0/s1

InChI Key

YVEADDJDZRMQMR-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@](C)(C(=O)O)OC

Canonical SMILES

CCCC(C)(C(=O)O)OC

Origin of Product

United States

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